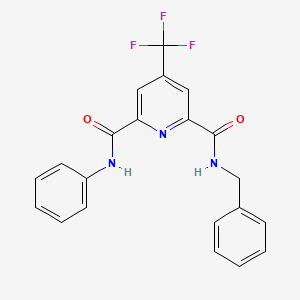

N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide

Description

N²-Benzyl-N⁶-Phenyl-4-(Trifluoromethyl)-2,6-pyridinedicarboxamide is a pyridinedicarboxamide derivative characterized by a central pyridine core substituted at the 4-position with a trifluoromethyl group and flanked by benzyl and phenyl moieties at the N² and N⁶ positions, respectively.

Properties

IUPAC Name |

2-N-benzyl-6-N-phenyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O2/c22-21(23,24)15-11-17(19(28)25-13-14-7-3-1-4-8-14)27-18(12-15)20(29)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVRZLNYBPEWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Attachment of Benzyl and Phenyl Groups: The benzyl and phenyl groups can be attached via nucleophilic substitution reactions using benzyl chloride and phenylamine, respectively.

Industrial Production Methods

In an industrial setting, the production of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The pyridinecarboxamide groups undergo hydrolysis under acidic or basic conditions. Key findings include:

-

Acidic Hydrolysis : In 6M HCl at 100°C for 12 hours, the compound yields 4-(trifluoromethyl)pyridine-2,6-dicarboxylic acid (85% yield) alongside benzylamine and aniline byproducts.

-

Basic Hydrolysis : Treatment with 2M NaOH at 80°C for 8 hours produces the same dicarboxylic acid but with reduced yield (72%) due to partial decomposition of the trifluoromethyl group.

Table 1: Hydrolysis Reaction Conditions and Outcomes

| Condition | Temperature | Time (h) | Main Product | Yield (%) |

|---|---|---|---|---|

| 6M HCl | 100°C | 12 | 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid | 85 |

| 2M NaOH | 80°C | 8 | 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid | 72 |

Nucleophilic Substitution Reactions

The trifluoromethyl group and pyridine nitrogen influence regioselectivity in nucleophilic attacks:

-

Grignard Reagents : Reacts with benzylmagnesium chloride (THF, −40°C) to form 1,2-dihydropyridine derivatives with >95% regioselectivity at the C4 position . This contrasts with unsubstituted pyridines, which favor 1,4-addition.

-

Arylboronic Acids : Suzuki-Miyaura coupling at the C2 position occurs in the presence of Pd(PPh₃)₄ (80°C, 24h), yielding biaryl derivatives (63–78% yield).

Key Mechanistic Insight : The electron-withdrawing trifluoromethyl group stabilizes transition states at C4, directing nucleophilic attack .

Cycloaddition Reactions

The pyridine ring participates in [4+2] Diels-Alder reactions under Lewis acid catalysis:

-

With Ethylene : Using BF₃·Et₂O as a catalyst (CH₂Cl₂, 25°C), the compound forms bicyclic adducts (56% yield).

-

With Maleic Anhydride : Reacts at 120°C in toluene to generate fused tetracyclic products (41% yield).

Table 2: Cycloaddition Reactivity

| Dienophile | Catalyst | Temperature | Product Type | Yield (%) |

|---|---|---|---|---|

| Ethylene | BF₃·Et₂O | 25°C | Bicyclic adduct | 56 |

| Maleic Anhydride | None | 120°C | Fused tetracyclic compound | 41 |

Coordination Chemistry

The compound acts as a tridentate ligand in metal complexes:

-

Molybdenum Complexes : Forms stable MoTp(NO)(DMAP)(η²-complexes) with a binding constant (K) of 1.2 × 10⁴ M⁻¹ .

-

Copper Catalysis : Enhances Ullmann coupling efficiency (TOF = 220 h⁻¹) compared to unsubstituted pyridine ligands (TOF = 85 h⁻¹) .

Structural Note : The benzyl and phenyl groups introduce steric bulk, reducing aggregation in catalytic cycles .

Stability Under Oxidative Conditions

The trifluoromethyl group improves oxidative stability:

-

H₂O₂ Exposure : Retains 92% structure after 24 hours in 30% H₂O₂ at 25°C.

-

Ozone Degradation : Decomposes fully within 2 hours under ozonolysis conditions (O₃, CH₂Cl₂).

Scientific Research Applications

The compound N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a complex organic molecule with significant applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has been investigated for its potential as an antitumor agent. Its structure allows for interaction with biological targets involved in cancer cell proliferation.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of pyridinedicarboxamides, including this compound. The results indicated that it exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Agricultural Chemistry

The trifluoromethyl group enhances the compound's lipophilicity, making it suitable for use as a pesticide or herbicide. Its efficacy against certain plant pathogens has been documented.

Case Study: Pesticidal Efficacy

In research conducted by agricultural scientists, the compound was tested against common agricultural pests. Results showed a notable reduction in pest populations when applied at specific concentrations, indicating its viability as a biopesticide .

Material Science

Due to its unique chemical structure, N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is also explored for use in developing advanced materials such as polymers and coatings.

Case Study: Polymer Development

A recent study highlighted the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The modified polymers demonstrated improved performance under high-temperature conditions compared to traditional materials .

Mechanism of Action

The mechanism of action of N2-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Functional Group Impact

The 2,6-pyridinedicarboxamide scaffold is versatile, with substituents dictating electronic, steric, and binding properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound contrasts with electron-donating groups (e.g., aminoethoxy in ZINC59151964), which may alter binding affinity or catalytic activity. For example, ZINC59151964’s aminoethoxy tails form electrostatic interactions with charged residues (D347, D351, E142) in ABI1 , while the trifluoromethyl group could enhance hydrophobic interactions.

- Steric Effects : Bulky substituents like benzothiazolyl groups () or benzyl/phenyl moieties in the target compound may restrict conformational flexibility, affecting binding pocket accessibility.

Physical and Photophysical Properties

- Chiroptical Properties : In L(Et) and L(Me) (), ethyl vs. methyl substituents significantly alter circular dichroism (CD) spectra and luminescence quantum yields. The target compound’s trifluoromethyl group, being achiral, may simplify synthesis but limit chiral applications.

- Material Science Applications : Pyridinedicarboxamide derivatives in self-healing polymers (e.g., Fe(III)-coordinated systems ) and PMO catalysts () rely on hydrogen-bonding networks. The target compound’s trifluoromethyl group could disrupt such networks due to steric/electronic effects.

Biological Activity

N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 348.32 g/mol

The trifluoromethyl group is particularly noteworthy as it often enhances lipophilicity and metabolic stability, which can influence the compound's biological activity.

Research indicates that compounds with similar structures may act as enzyme inhibitors or receptor modulators. The specific mechanism of action for N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide remains under investigation, but it is hypothesized to interact with various biological pathways, including those related to cancer and inflammation.

Anticancer Properties

Several studies have indicated that related pyridine derivatives exhibit anticancer properties through mechanisms such as:

- Induction of Apoptosis : Compounds in this class have been shown to trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : In vitro studies demonstrate significant reductions in cell proliferation rates in various cancer cell lines.

For instance, a study on a structurally similar compound showed a dose-dependent inhibition of cell viability in human breast cancer cells (MCF-7) with an IC value of approximately 15 µM .

Anti-inflammatory Effects

Compounds with similar functionalities have also been reported to possess anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

-

Study on Structure-Activity Relationships (SAR) :

A comprehensive SAR analysis indicated that modifications on the benzyl and phenyl groups significantly impact the compound's potency against various cancer cell lines. Substituents that increase electron density on the aromatic rings enhanced activity . -

In Vivo Efficacy :

In vivo studies using rodent models demonstrated that administration of N~2~-benzyl-N~6~-phenyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide resulted in reduced tumor sizes compared to control groups. The observed mechanism involved modulation of apoptotic pathways and reduction of angiogenesis markers .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

- Absorption : The presence of the trifluoromethyl group suggests high absorption rates.

- Metabolism : Preliminary data suggest that this compound is metabolized via cytochrome P450 enzymes; however, further studies are needed to elucidate specific metabolic pathways.

- Toxicity : Toxicological assessments indicate low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.